molecular formula C18H11Cl3N6O B2809866 2-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881073-43-4

2-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B2809866
CAS No.: 881073-43-4
M. Wt: 433.68
InChI Key: URZQZLNFTGNDHY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine family, a scaffold renowned for its structural resemblance to purines and diverse pharmacological applications. The molecule features a benzohydrazide group at position 4 of the pyrazolo[3,4-d]pyrimidine core, a 1-(3,4-dichlorophenyl) substituent at position 1, and a chlorine atom at position 2 of the benzohydrazide moiety.

Properties

IUPAC Name

2-chloro-N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3N6O/c19-13-4-2-1-3-11(13)18(28)26-25-16-12-8-24-27(17(12)23-9-22-16)10-5-6-14(20)15(21)7-10/h1-9H,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZQZLNFTGNDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3,4-dichlorophenylhydrazine and suitable diketones or aldehydes under acidic or basic conditions.

    Chlorination: Introduction of chlorine atoms can be performed using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Coupling with benzohydrazide: The final step involves coupling the chlorinated pyrazolo[3,4-d]pyrimidine intermediate with benzohydrazide under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with the pyrazolo[3,4-d]pyrimidine moiety exhibit significant antimicrobial properties. For example:

  • Mycobacterium tuberculosis : Derivatives similar to 2-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs. While specific testing on this compound is limited, its structural characteristics suggest potential efficacy against this pathogen .

Anticancer Properties

The biological activity of pyrazolo[3,4-d]pyrimidines extends to anticancer effects. Research indicates that modifications in the structure can enhance selectivity and potency against various cancer cell lines:

  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes or pathways related to cell division and metabolism in pathogenic organisms. The presence of sulfur and chlorine atoms in the structure may enhance binding affinity to target proteins .

Case Studies

  • Antitubercular Activity : A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound .
  • Cytotoxicity Assessment : In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .

Summary of Applications

ApplicationDetails
AntimicrobialEffective against Mycobacterium tuberculosis
AnticancerInhibits cell division and metabolism pathways
CytotoxicityNon-toxic at effective concentrations in HEK293 cells

Mechanism of Action

The mechanism of action of 2-chloro-N’-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

A. Benzohydrazide Derivatives

N′-[1-(3-Chloro-4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-4-Methoxybenzohydrazide () Substituents: 3-chloro-4-methylphenyl (position 1), 4-methoxybenzohydrazide (position 4). Key Differences: The methoxy group increases solubility compared to the target compound’s 2-chlorobenzohydrazide, while the 3-chloro-4-methylphenyl group offers steric bulk distinct from the 3,4-dichlorophenyl group.

N′-[1-(3,4-Dimethylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3,4-Dimethoxybenzohydrazide ()

  • Substituents : 3,4-dimethylphenyl (position 1), 3,4-dimethoxybenzohydrazide (position 4).
  • Key Differences : Dimethyl and dimethoxy groups enhance electron-donating effects, contrasting with the electron-withdrawing chlorine atoms in the target compound.
  • Implications : Likely altered binding affinity to targets sensitive to electronic environments, such as kinases or GPCRs .

B. Non-Benzohydrazide Derivatives

Bisarylureas with Pyrazolo[3,4-d]Pyrimidine Scaffold ()

  • Structure : 1-(3,4-Dichlorophenyl)-3-(4-((1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea.
  • Key Differences : Urea linker replaces benzohydrazide; tetrahydro-2H-pyran group enhances solubility.
  • Biological Relevance : Acts as a pan-RAF inhibitor (IC₅₀ = 0.2–1.0 μM), demonstrating the scaffold’s versatility in kinase targeting .

4-Chloro-6-(Chloromethyl)-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine ()

  • Substituents : Chloromethyl (position 6), methyl (position 1).
  • Key Differences : Lack of hydrazide group but presence of reactive chloromethyl for further derivatization.
  • Applications : Intermediate for antiproliferative and antibacterial agents, highlighting chlorine’s role in bioactivity .

Biological Activity

2-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (CAS Number: 881073-43-4) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₁Cl₃N₆O
  • Molecular Weight : 433.7 g/mol

The compound features a complex structure that contributes to its biological activity. The presence of chlorine atoms and the pyrazolo-pyrimidine framework are notable for their role in modulating biological interactions.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains, including gram-positive bacteria and mycobacteria. In vitro assays demonstrated that certain derivatives showed submicromolar activity against these pathogens, indicating a promising antibacterial profile compared to conventional antibiotics like ampicillin and rifampicin .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro models. It was found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting a mechanism for reducing neuroinflammation . This property is particularly relevant for conditions such as Parkinson's disease, where inflammation plays a critical role in disease progression.

Anticancer Activity

The anticancer effects of this compound have been assessed against several cancer cell lines. The compound demonstrated cytotoxicity in various cancer models, with significant effects observed in breast and prostate cancer cell lines . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies and Research Findings

A series of studies have highlighted the biological activities of similar pyrazole derivatives:

  • Antimicrobial Studies : A study evaluated a range of pyrazole derivatives against phytopathogenic fungi and found several compounds with moderate to excellent antifungal activity .
  • Neuroprotective Studies : Research on related compounds indicated protective effects against neurotoxicity induced by MPTP in animal models, further supporting the anti-inflammatory potential of pyrazole derivatives .
  • Anticancer Evaluations : The anticancer properties were corroborated by another study that synthesized novel pyrazole derivatives and tested them against multiple cancer cell lines, revealing promising results for future drug development .

Summary Table of Biological Activities

Activity TypeAssessed ModelResultReference
AntimicrobialGram-positive bacteriaSubmicromolar activity
Anti-inflammatoryLPS-stimulated microgliaInhibition of NO production
AnticancerBreast and prostate cancer cellsSignificant cytotoxicity

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